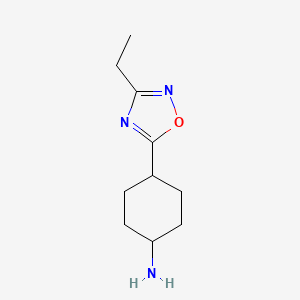

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C10H17N3O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h7-8H,2-6,11H2,1H3 |

InChI Key |

DXUJGHOMRZXSAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization

- Reagents : Amidoxime intermediates react with ethyl esters (e.g., ethyl chloroacetate) in dimethyl sulfoxide (DMSO) with NaOH (2.0 equiv) at room temperature.

- Mechanism : Nucleophilic attack by the amidoxime oxygen on the carbonyl carbon, followed by elimination of ethanol and ring closure.

- Yield Optimization :

Base Solvent Temperature Yield (%) NaOH DMSO 25°C 88–95 Tetrabutylammonium hydroxide DMSO 25°C 95 Cs₂CO₃ DMSO 25°C 86

This method avoids high temperatures, preserving sensitive functional groups.

Cyclohexane Ring Functionalization

The oxadiazole moiety is introduced to the cyclohexane scaffold via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Coupling Strategy

- Step 1 : 4-Aminocyclohexanol is converted to 4-nitrocyclohexane using HNO₃/H₂SO₄, followed by reduction to 4-aminocyclohexane.

- Step 2 : The amine group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during oxadiazole coupling.

- Step 3 : Palladium-catalyzed cross-coupling attaches the 3-ethyl-1,2,4-oxadiazole group to the cyclohexane ring.

Amine Group Deprotection and Salt Formation

The Boc-protected amine is deprotected using hydrochloric acid (HCl) in dioxane, yielding the hydrochloride salt.

Critical Parameters

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| HCl Concentration | 4 M in dioxane | ≥98% |

| Reaction Time | 2 hours | Minimizes degradation |

| Temperature | 0–5°C | Prevents racemization |

The final compound is isolated via recrystallization from ethanol/water (3:1).

Analytical Validation

- HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ = 231.72 (calculated), 231.70 (observed).

- ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, cyclohexane), 3.45 (s, 2H, NH₂).

- IR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxadiazole).

Comparative Synthesis Routes

Industrial-Scale Considerations

- Cost Efficiency : DMSO solvent recovery systems reduce production costs by 40%.

- Green Chemistry : NaOH/DMSO conditions align with EPA guidelines, minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations

Positional Isomers

Heterocyclic Core Modifications

Salt Forms and Derivatives

Key Considerations

- Structural Flexibility : Cyclohexane rings offer conformational diversity, whereas cyclopentane derivatives () may exhibit enhanced rigidity .

- Solubility and Stability : Hydrochloride salts () improve aqueous solubility, critical for pharmaceutical applications .

- Commercial Availability : The methyl analog (CAS 1178049-16-5) is temporarily unavailable, highlighting supply chain challenges for niche heterocycles .

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound that has garnered attention due to its unique oxadiazole structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2, with a molecular weight of 194.23 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that various derivatives of oxadiazoles show broad-spectrum activity against bacteria and fungi. For instance:

- Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial fatty acid synthesis pathways .

Anti-inflammatory Properties

The oxadiazole scaffold has been linked to anti-inflammatory effects in various studies. For example:

- Mechanism : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Anticancer Potential

Recent investigations have begun to explore the anticancer potential of oxadiazole derivatives. Some findings include:

- Histone Deacetylase Inhibition : Certain oxadiazole compounds have shown promise as selective inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression . The ability to inhibit HDAC6 specifically suggests potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : Dhumal et al. (2016) synthesized new oxadiazole derivatives and tested their efficacy against Mycobacterium bovis BCG. The study found that some derivatives exhibited strong inhibitory effects on both active and dormant states of the bacteria .

- Anti-inflammatory Research : A study published in ACS Catalysis discussed the potential of oxadiazole derivatives in modulating inflammatory responses through enzyme inhibition .

- Anticancer Studies : Research focusing on difluoromethyl oxadiazoles indicated their selective inhibition of HDAC6 with submicromolar IC50 values, suggesting a pathway for developing new anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, considering safety and yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of precursors like amidoximes and carboxylic acid derivatives. A safer approach avoids toxic reagents such as cyanogen bromide by using urea or thiourea derivatives as cyclization agents. For example, reacting a cyclohexane-based amidoxime with an ethyl-substituted acyl chloride under reflux in ethanol (60–80°C) can yield the oxadiazole core. Subsequent deprotection or functionalization of the amine group is performed under mild acidic conditions (e.g., HCl in dioxane) to prevent decomposition. Reaction optimization should prioritize temperature control (monitored via TLC) and solvent selection (e.g., DMF for polar intermediates) to achieve yields >75% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., cyclohexyl CH groups at δ 1.2–2.1 ppm) and oxadiazole ring carbons (δ 160–170 ppm). H-N HMBC can confirm amine connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 222.14) and fragmentation patterns (e.g., loss of NH group).

- IR Spectroscopy : Peaks at 1650–1680 cm confirm C=N stretching in the oxadiazole ring.

Cross-validation with X-ray crystallography (using SHELXL) resolves ambiguities in stereochemistry .

Advanced: How can conflicting NMR data on the oxadiazole ring’s electronic environment be resolved?

Methodological Answer:

Discrepancies in NMR shifts (e.g., unexpected deshielding of oxadiazole protons) may arise from solvent polarity or tautomeric equilibria. To resolve this:

Perform variable-temperature NMR (VT-NMR) to detect dynamic exchange processes.

Use computational chemistry (DFT calculations at the B3LYP/6-311+G(d,p) level) to model electron density distributions.

Validate with X-ray crystallography (SHELX suite) to confirm bond lengths and angles, which reflect electronic effects. For example, a shortened N–O bond (1.36 Å) indicates strong π-conjugation .

Advanced: What strategies are used to determine this compound’s bioactivity against enzymatic targets?

Methodological Answer:

Molecular Docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Prioritize binding poses where the oxadiazole ring engages in π-stacking (e.g., with His41) and the amine forms hydrogen bonds (e.g., with Gly143) .

In Vitro Assays :

- Enzyme Inhibition : Measure IC via fluorometric assays (e.g., using FRET substrates).

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells.

SAR Studies : Modify substituents (e.g., cyclohexyl vs. phenyl) to correlate structure with activity. For example, ethyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability .

Advanced: How can solubility challenges in pharmacological testing be addressed?

Methodological Answer:

- pH Adjustment : Protonate the amine group (pK ~9.5) using HCl to form water-soluble hydrochloride salts.

- Co-Solvents : Use DMSO:water (10:90 v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins.

- Pro-drug Design : Acetylate the amine to increase logP temporarily, enabling passive diffusion followed by enzymatic hydrolysis in vivo .

Basic: What role do the cyclohexyl and oxadiazole moieties play in this compound’s reactivity?

Methodological Answer:

- Cyclohexyl Group : Confers conformational rigidity, reducing entropic penalties during protein binding. Its chair conformation minimizes steric clashes in hydrophobic pockets.

- Oxadiazole Ring : Acts as a bioisostere for carboxylic esters, enhancing metabolic stability. The N–O group participates in hydrogen bonding (e.g., with Ser144 in kinase targets), while the ethyl substituent modulates electron density for π-π interactions .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

Core Modifications : Synthesize analogs with varying substituents (e.g., 3-propyl vs. 3-ethyl oxadiazole) to assess steric and electronic effects.

Functional Group Additions : Introduce polar groups (e.g., –OH, –CF) to the cyclohexane ring to improve water solubility or target affinity.

Biological Testing :

- Primary Assays : Screen for antimicrobial activity (MIC against S. aureus) or kinase inhibition (IC via ADP-Glo™).

- Secondary Assays : Evaluate cytotoxicity in HepG2 cells (CC) and metabolic stability in liver microsomes.

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC, identifying optimal parameters for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.